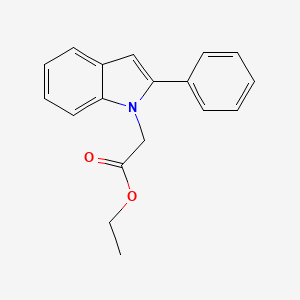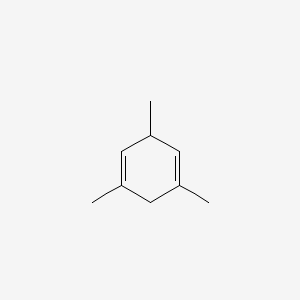
1,3,5-Trimetil-1,4-ciclohexadieno
Descripción general
Descripción
1,3,5-Trimethyl-1,4-cyclohexadiene, also known as symmetrical trimethylbenzene, is a chemical compound with the molecular formula C9H12. It is a colorless liquid with a strong odor and is insoluble in water. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular formula of 1,3,5-Trimethyl-1,4-cyclohexadiene is C9H12. Its structure consists of a cyclohexadiene ring with three methyl groups attached at positions 1, 3, and 5 .
Chemical Reactions Analysis
1,3,5-Trimethyl-1,4-cyclohexadiene can undergo various chemical reactions, including electrophilic additions and Diels-Alder reactions. These reactions lead to the formation of different products, depending on the reaction conditions and reagents .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Ciencias Ambientales
Finalmente, la reactividad de este compuesto puede aplicarse en las ciencias ambientales para desarrollar nuevos métodos para la eliminación de contaminantes. Podría utilizarse para sintetizar absorbentes o catalizadores que puedan descomponer productos químicos nocivos, ayudando en los esfuerzos de remediación ambiental.
Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del 1,3,5-Trimetil-1,4-ciclohexadieno, demostrando su versatilidad e importancia en la investigación científica en varios campos. Si bien los resultados de la búsqueda proporcionaron información sobre la estructura del compuesto y algunos usos generales , las aplicaciones enumeradas anteriormente se extrapolan en función de las propiedades químicas y los patrones de reactividad típicos de tales compuestos en los campos respectivos.
Mecanismo De Acción
Target of Action
1,3,5-Trimethyl-1,4-cyclohexadiene is a chemical compound that primarily targets organic synthesis processes. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
The compound is known to participate in cycloaddition reactions, specifically Diels-Alder reactions . This type of reaction is a [4 + 2] cycloaddition, resulting in the formation of a six-membered ring . The reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups, or the reverse .
Biochemical Pathways
These reactions are crucial in the formation of six-membered rings, which are common structures in many biochemical compounds .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in biological systems.
Result of Action
The molecular and cellular effects of 1,3,5-Trimethyl-1,4-cyclohexadiene’s action largely depend on the specific context of its use. As an intermediate in organic synthesis, its primary effect is the formation of more complex compounds through cycloaddition reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Trimethyl-1,4-cyclohexadiene. For instance, the compound’s insolubility in water may limit its use in aqueous environments. Additionally, certain conditions may be required to facilitate its participation in Diels-Alder reactions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,3,5-Trimethyl-1,4-cyclohexadiene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in electrophilic addition reactions, where it can react with halogens or hydrogen halides
Cellular Effects
The effects of 1,3,5-Trimethyl-1,4-cyclohexadiene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function .
Molecular Mechanism
At the molecular level, 1,3,5-Trimethyl-1,4-cyclohexadiene exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo electrophilic addition reactions highlights its potential to influence gene expression and other molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Trimethyl-1,4-cyclohexadiene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 1,3,5-Trimethyl-1,4-cyclohexadiene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe application in various settings .
Metabolic Pathways
1,3,5-Trimethyl-1,4-cyclohexadiene is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,3,5-Trimethyl-1,4-cyclohexadiene is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Propiedades
IUPAC Name |
1,3,5-trimethylcyclohexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-7-4-8(2)6-9(3)5-7/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNSPYIKHBSEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448676 | |
| Record name | 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4074-23-1 | |
| Record name | 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



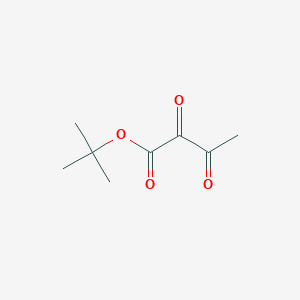
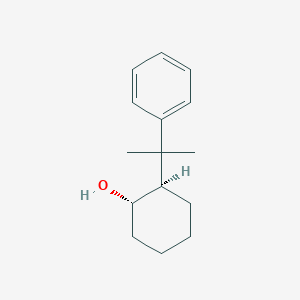

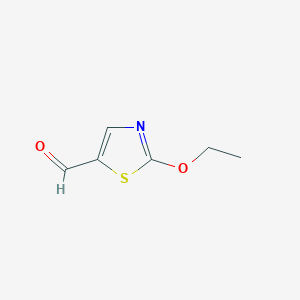
![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)
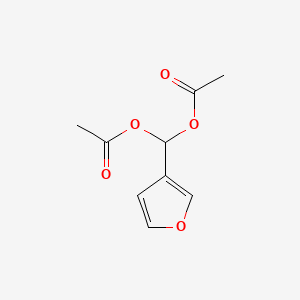
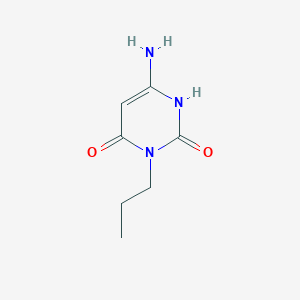
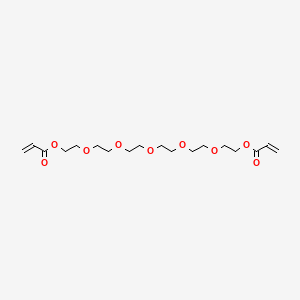
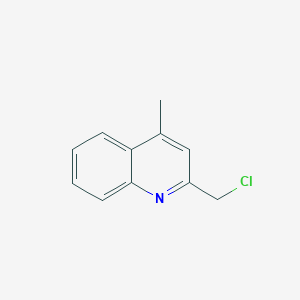
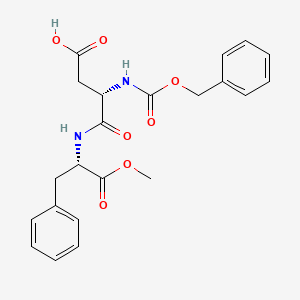
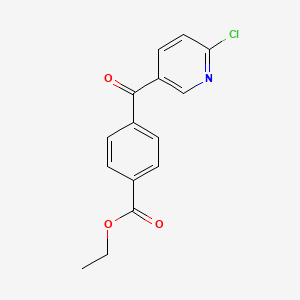
![Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B1610149.png)
